molecular formula C6H10ClNO3 B6164412 ethyl 2-chloro-2-acetamidoacetate CAS No. 819877-81-1

ethyl 2-chloro-2-acetamidoacetate

Cat. No.: B6164412
CAS No.: 819877-81-1
M. Wt: 179.6
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Description

Ethyl 2-chloro-2-acetamidoacetate is a chemical compound offered for research and development purposes. It serves as a versatile building block in organic synthesis, particularly useful for the preparation of more complex molecules through reactions at its ester, amide, and chloro-functional groups. This product is intended for use by qualified laboratory professionals. Handling should occur in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye/face protection, is required. For Research Use Only. Not for human or veterinary diagnosis or therapeutic applications.

Properties

CAS No.

819877-81-1

Molecular Formula

C6H10ClNO3

Molecular Weight

179.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Chloro 2 Acetamidoacetate

Direct Chlorination Approaches to Ethyl Acetamidoacetate

The most direct conceptual route to ethyl 2-chloro-2-acetamidoacetate involves the chlorination of the α-carbon of ethyl 2-acetamidoacetate. This transformation requires the selective introduction of a chlorine atom at a position activated by both an ester and an amide group.

Optimization of Halogenation Reagents and Conditions

While no specific literature for the direct chlorination of ethyl 2-acetamidoacetate has been identified, the chlorination of related active methylene (B1212753) compounds is well-documented. A variety of chlorinating agents could be considered for this purpose.

Commonly employed reagents for the α-chlorination of carbonyl compounds include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂). The choice of reagent and reaction conditions is critical to control selectivity and minimize side reactions, such as dichlorination or reaction at the amide nitrogen.

The reaction would likely be carried out in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride. The temperature would be a key variable to control, with lower temperatures generally favoring higher selectivity. The presence of a radical initiator or exposure to UV light might be necessary for some reagents, while others may proceed via an ionic mechanism, potentially catalyzed by an acid or a base.

A hypothetical study on the optimization of this reaction might involve screening various chlorinating agents and their molar equivalents, different solvents, and a range of temperatures. The results of such a study could be tabulated to identify the optimal conditions.

Table 1: Hypothetical Screening of Chlorination Conditions for Ethyl 2-acetamidoacetate

EntryChlorinating AgentSolventTemperature (°C)Yield of Monochloro Product (%)
1SO₂Cl₂CCl₄25Data not available
2SO₂Cl₂CH₂Cl₂0Data not available
3NCSCCl₄77 (reflux)Data not available
4NCSCH₂Cl₂25Data not available

Investigation of Selectivity and Yield Enhancement

A significant challenge in the direct chlorination of ethyl 2-acetamidoacetate would be achieving high selectivity for the desired α-chloro product over potential side products. These could include the α,α-dichloro derivative and the N-chloroamide.

Strategies to enhance selectivity could involve the use of bulky chlorinating agents to disfavor dichlorination. Furthermore, controlling the stoichiometry of the chlorinating agent would be crucial. The use of phase-transfer catalysts has been shown to be effective in the enantioselective chlorination of related β-keto esters, which could be a potential avenue for controlling stereochemistry if a chiral center is desired. sciencemadness.orgnih.govacs.org

To improve yields, the careful addition of the chlorinating agent and precise control of the reaction temperature would be paramount. Post-reaction workup would likely involve quenching any unreacted chlorinating agent and purification by methods such as column chromatography or distillation.

Alternative Synthetic Routes

Given the potential challenges of direct chlorination, alternative synthetic strategies that construct the molecule from simpler fragments could be more viable.

Convergent Syntheses from Simpler Building Blocks

A convergent approach could involve the reaction of two key synthons. For instance, an enolate or enolate equivalent of ethyl acetamidoacetate could be reacted with an electrophilic chlorine source.

Alternatively, a more plausible convergent synthesis would involve the acylation of an α-chloro-α-amino ester. This would start with ethyl 2-amino-2-chloroacetate, which could then be acylated with acetyl chloride or acetic anhydride (B1165640) to introduce the acetamido group. However, the synthesis of the starting ethyl 2-amino-2-chloroacetate itself is not trivial.

Another conceptual route could be the reaction of ethyl 2-chloro-2-isocyanatoacetate with a methyl organometallic reagent, followed by hydrolysis. The synthesis of the isocyanate precursor would be a key step.

Development of Novel Precursors and Derivatization Strategies

Research into novel precursors could open up new synthetic pathways. For example, the development of a stable and accessible synthon for the α-chloro-α-acetamido ester moiety would be highly valuable.

One could envision a strategy starting from ethyl glyoxylate. Reaction with a suitable nitrogen source to form an imine, followed by chlorination and subsequent N-acetylation, could potentially lead to the target molecule. A one-pot synthesis of non-proteinogenic α-amino esters has been reported starting from ethyl glyoxylate, a primary carbamate, and a nucleophile, proceeding through an α-chloroglycine intermediate. nih.gov This methodology could potentially be adapted.

Scalability Considerations for Research and Industrial Synthesis

A direct chlorination route, if optimized for high selectivity and yield, would likely be more amenable to scale-up due to its atom economy and fewer synthetic steps. However, the handling of potentially hazardous reagents like chlorine gas or sulfuryl chloride on a large scale would require specialized equipment and safety protocols.

Convergent syntheses, while potentially offering better control, often involve more steps and may generate more waste, which can be a significant drawback for industrial applications. The cost and availability of the starting materials for a multi-step synthesis would also be a major consideration. For instance, a process for preparing N-acyl amino acid salts from fatty alkyl esters has been developed, highlighting industrial interest in related compounds.

Reactivity and Transformational Pathways of Ethyl 2 Chloro 2 Acetamidoacetate

Nucleophilic Substitution Reactions at the α-Carbon

The chlorine atom at the α-carbon of ethyl 2-chloro-2-acetamidoacetate is a good leaving group, making this position susceptible to attack by various nucleophiles. This reactivity is central to its utility in synthesizing a wide range of more complex molecules. Nucleophilic substitution reactions are fundamental in organic chemistry, involving the replacement of a leaving group by a nucleophile, which is a chemical species that donates an electron pair to form a new covalent bond. libretexts.org These reactions can proceed through different mechanisms, such as SN1 (unimolecular) or SN2 (bimolecular), depending on the substrate, nucleophile, and reaction conditions. libretexts.org

Reactions with Oxygen-Centered Nucleophiles

Oxygen-containing nucleophiles, such as water and alcohols, can react with this compound to form new carbon-oxygen bonds. For instance, in the presence of a base, alcohols can displace the chloride to yield α-alkoxy derivatives. While specific studies on this compound are not abundant in the provided search results, the general reactivity pattern of similar α-chloro esters suggests that these reactions are feasible. For example, the related compound ethyl chloroacetate (B1199739) readily reacts with nucleophiles. wikipedia.org

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, are effective in displacing the α-chloro substituent. youtube.com These reactions lead to the formation of α-amino acid derivatives, which are of significant interest in medicinal chemistry and biochemistry. The reaction with ammonia, for example, would yield the corresponding α-amino acetamidoacetate. The strength of the nitrogen nucleophile plays a role in the reaction's vigor. youtube.com

A notable example of a reaction with a nitrogen-centered nucleophile is the synthesis of ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate, where a diazonium salt is reacted with a related chloro-ester in the presence of sodium acetate (B1210297). nih.gov This highlights the utility of such reactions in creating complex heterocyclic precursors. nih.gov

Reactions with Carbon-Centered Nucleophiles

Carbon-based nucleophiles, including enolates, organometallic reagents, and cyanide ions, can be used to form new carbon-carbon bonds at the α-position. youtube.com The reaction of the dianion of the related ethyl 2-chloroacetoacetate with alkyl halides demonstrates the potential for regioselective C-alkylation. researchgate.net This approach allows for the introduction of various alkyl groups, leading to the synthesis of more complex ketoesters. researchgate.net

Cyanide, as a carbon nucleophile, can also be introduced, leading to the formation of cyanohydrins. youtube.com These reactions expand the synthetic utility of the parent compound by enabling the construction of intricate carbon skeletons.

Stereochemical Aspects and Diastereoselective Transformations

When the α-carbon is a stereocenter, nucleophilic substitution reactions can proceed with either inversion or retention of configuration, depending on the reaction mechanism. SN2 reactions typically result in an inversion of stereochemistry. libretexts.org The stereochemical outcome of these reactions is crucial in the synthesis of chiral molecules.

Diastereoselective transformations can be achieved by using chiral auxiliaries or catalysts. For instance, the reduction of the related ethyl 2-chloroacetoacetate by Saccharomyces cerevisiae yields chiral cis- and trans-β-hydroxy esters, demonstrating a biologically mediated diastereoselective reduction. lifechempharma.com Furthermore, the use of metal salts, such as those of calcium(II), has been shown to promote highly efficient and diastereoselective hydroamidation reactions of unactivated alkenes, a principle that could potentially be applied to transformations involving this compound. researchgate.net The stereoselectivity of nucleophilic substitution reactions can also be influenced by neighboring group participation, where a nearby functional group can affect the reaction's stereochemical course. researchgate.net

Reactions Involving Amide and Ester Functional Groups

In addition to the reactive α-carbon, the amide and ester functionalities of this compound can also undergo various transformations.

Hydrolytic Transformations and Transesterification

The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is a common step in the synthesis of α-amino acids from their ester precursors.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a possible transformation. This reaction is typically catalyzed by an acid or a base and allows for the modification of the ester group. While specific examples for this compound were not found in the search results, this is a general reaction for esters.

The amide group is generally more stable to hydrolysis than the ester group. However, under more vigorous conditions, it can also be hydrolyzed to yield the corresponding carboxylic acid and amine.

Reaction Type Nucleophile/Reagent Product Type Significance
Nucleophilic Substitution Oxygen-centered (e.g., Alcohols)α-Alkoxy acetamidoacetateSynthesis of ether derivatives
Nucleophilic Substitution Nitrogen-centered (e.g., Amines)α-Amino acetamidoacetateAccess to amino acid derivatives
Nucleophilic Substitution Carbon-centered (e.g., Enolates)α-Alkyl acetamidoacetateCarbon-carbon bond formation
Hydrolysis Water (acid or base catalyst)2-Chloro-2-acetamidoacetic acidFormation of the carboxylic acid
Transesterification Alcohol (acid or base catalyst)Different alkyl ester of 2-chloro-2-acetamidoacetic acidModification of the ester group

Amide Bond Modulations and Derivatizations

The acetamido group in this compound is a key modulator of its chemical behavior. While the amide bond itself is relatively stable, it can undergo specific transformations under controlled conditions. The primary reactivity of the molecule is often dominated by the labile α-chloro substituent, but the amide functionality provides a secondary site for synthetic manipulation.

Modifications can include hydrolysis under acidic or basic conditions to yield the corresponding α-amino acid derivative, although such conditions might also affect the ester group and the α-chloro substituent. More sophisticated derivatizations can be envisioned where the amide nitrogen or carbonyl oxygen acts as a nucleophile or an activating site, particularly in intramolecular processes that precede cyclization. The nature of the N-acyl group is crucial; for instance, replacing the acetyl group with other acyl or sulfonyl groups can fine-tune the molecule's electronic properties and steric profile, influencing the outcomes of subsequent reactions.

Multi-component and Cascade Reactions

The dense functionality of this compound makes it a potential candidate for initiating complex multi-component and cascade reactions. Its role is typically that of an electrophilic component, where the carbon atom bearing the chlorine is susceptible to nucleophilic attack, initiating a sequence of bond-forming events.

Cyclization and Annulation Strategies

One of the most significant applications of α-halo-N-acylamino esters is in the synthesis of heterocyclic systems through cyclization and annulation strategies. The geminal chloro and acetamido groups are perfectly poised for intramolecular cyclization.

A prominent transformation is the synthesis of oxazoline (B21484) rings. This reaction proceeds via an intramolecular SN2-type displacement of the chloride by the nucleophilic oxygen of the amide carbonyl. This process, often facilitated by a non-nucleophilic base or thermal conditions, is a highly efficient method for constructing the 4,5-dihydrooxazole core. The resulting oxazoline can bear substituents at the 2, 4, and 5-positions, originating from the parent molecule. The ethyl ester group at the C4-position of the resulting oxazoline is a valuable handle for further synthetic elaborations.

Research on analogous N-(2-haloethyl)amides demonstrates that such cyclizations are a cornerstone of their chemistry. researchgate.net The use of various dehydrating agents or catalysts can promote this transformation under mild conditions. researchgate.netmdpi.comresearchgate.net

Table 1: Representative Cyclization Reactions of α-Haloamide Analogs This table illustrates common cyclization pathways for compounds structurally related to this compound.

Starting Material Class Reagent/Condition Product Class Reference Principle
N-(2-Hydroxyethyl)amides Triflic Acid (TfOH) 2-Oxazolines Dehydrative cyclization mdpi.com
N-(2-Halo-1-ethyl)-amides Base 2-Oxazolines Dehydrohalogenation researchgate.net
β-Hydroxy amides DAST, Deoxo-Fluor Oxazolines Cyclodehydration researchgate.net

Tandem Reaction Sequences

The reactivity of the α-chloro group can be harnessed to trigger tandem reaction sequences, where an initial intermolecular reaction is followed by one or more intramolecular transformations in a single pot. These sequences are highly efficient in building molecular complexity from simple precursors.

For example, a nucleophile could first displace the chloride ion. If this nucleophile contains another functional group, a subsequent intramolecular cyclization can occur. A well-designed tandem reaction involving this compound could start with the reaction of a dinucleophile, such as an amino alcohol or a β-keto ester. The initial attack would substitute the chlorine, and the newly introduced functionality would then react with either the ester or the amide moiety to form a new heterocyclic ring in a tandem fashion. Such sequences, documented for other α-halo esters and ketones, allow for the rapid and sustainable synthesis of complex carbonyl compounds and heterocycles. rsc.orgnih.gov

Strategic Applications of Ethyl 2 Chloro 2 Acetamidoacetate As a Versatile Synthon in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The reactivity of ethyl 2-chloro-2-acetamidoacetate has been harnessed for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

Synthesis of Indole (B1671886) Derivatives

Indole and its derivatives are among the most important heterocyclic motifs in medicinal chemistry. mdpi.com While direct reactions of this compound for indole synthesis are not extensively documented in the provided search results, the synthesis of indole derivatives often involves the use of related structures and synthetic strategies. For instance, the Fischer indole synthesis, a classic method for indole formation, utilizes phenylhydrazines and carbonyl compounds. nih.govbeilstein-journals.org Modifications of this and other methods often employ synthons with functionalities similar to those in this compound. One common strategy involves the alkylation of indole-2-carboxylates, which can be synthesized through various routes. mdpi.com For example, successful N-alkylation of ethyl indol-2-carboxylate has been achieved using aqueous potassium hydroxide (B78521) in acetone. mdpi.com

A general approach to substituted indoles is the Gassman synthesis, which can be used to prepare a variety of substituted indoles, including those with electron-withdrawing or -donating groups on the phenyl ring. orgsyn.org This method highlights the importance of versatile starting materials for accessing a range of indole derivatives. orgsyn.org

Indole Synthesis Method Key Reactants Notes
Fischer Indole SynthesisPhenylhydrazine, Aldehyde or KetoneAcid-catalyzed reaction, a foundational method for indole synthesis. nih.govbeilstein-journals.org
Gassman SynthesisAniline derivative, α-thio ketoneAllows for the preparation of various substituted indoles. orgsyn.org
N-Alkylation of Indole-2-carboxylatesEthyl indol-2-carboxylate, Alkylating agentProvides a route to N-functionalized indoles. mdpi.com

Elaboration into Quinazoline (B50416) Frameworks

Quinazolines and their fused-ring analogues are another class of heterocycles with significant biological activities. The synthesis of quinazolinone derivatives often starts from anthranilic acid. nih.gov A widely used method involves the acylation of anthranilic acid with a chloro acyl chloride, followed by cyclization with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate can then react with various amines to yield the desired quinazolinone derivatives. nih.gov

The reactivity of chloro-substituted quinazolines is also exploited in their functionalization. For instance, 2-chloro-quinazolinone can undergo N-alkylation with reagents like methyl-2-bromoacetate to form precursors for further derivatization. uw.edu This highlights the utility of halogenated intermediates in building complexity on the quinazoline scaffold.

Formation of Pyrimidinone Scaffolds

The synthesis of pyrimidinone scaffolds, while not as extensively detailed in the provided search results in direct relation to this compound, often involves the condensation of a β-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative. The functionalities present in this compound suggest its potential as a precursor to intermediates suitable for pyrimidinone synthesis.

Access to Other Heterocyclic Compounds

The versatility of this compound and related synthons extends to the synthesis of a variety of other heterocyclic systems. For example, cyanoacetohydrazide, a related precursor, is used in the synthesis of numerous heterocyclic compounds due to its multiple reactive centers. researchgate.netchemrxiv.org Similarly, the reaction of isatin (B1672199) with chloroacetic acid produces isatin-N-acetic acid, which can be converted to the corresponding acid chloride and subsequently used to synthesize various heterocyclic structures. researchgate.net The reactivity of the chloroacetyl group is central to these transformations.

Preparation of Modified Amino Acids and Peptidomimetics

The structural features of this compound make it an ideal starting point for the synthesis of non-proteinogenic amino acids and peptidomimetics, which are crucial tools in drug discovery and chemical biology.

Introduction of α-Functionalization into Glycine (B1666218) Residues

Glycine is the simplest amino acid, lacking a side chain, which makes the stereoselective functionalization of its α-position a significant challenge. This compound provides a pre-functionalized glycine surrogate. The chloro group can be displaced by a variety of nucleophiles to introduce diverse functionalities at the α-position.

A copper-catalyzed method has been described for the α-functionalization of glycine derivatives and short peptides. nih.gov This approach allows for the introduction of aryl, vinyl, alkynyl, or indolyl groups specifically at the terminal glycine moieties of peptides, while maintaining the stereochemical integrity of other chiral centers in the peptide chain. nih.gov The resulting functionalized peptides can be readily deprotected and used in subsequent peptide synthesis steps. nih.gov

Integration into Oligopeptide Chains

The structural features of this compound make it an intriguing candidate for incorporation into peptide structures, offering a gateway to modified or unnatural amino acid residues within an oligopeptide. The chloro group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains, while the acetamido and ethyl ester groups can be manipulated to form the requisite peptide bonds.

The general strategy for integrating a residue derived from this compound into a peptide sequence involves a series of protection, coupling, and deprotection steps, which are the cornerstone of modern peptide synthesis. While direct literature on the use of this compound in solid-phase peptide synthesis (SPPS) is not abundant, the principles of solution-phase peptide synthesis can be applied.

A plausible synthetic route would involve the initial reaction of this compound with a protected amino acid or a peptide fragment. The nucleophilic amino group of the incoming amino acid would displace the chloro substituent on the synthon. This reaction would be followed by the hydrolysis of the ethyl ester to a carboxylic acid and the deprotection of the acetamido group to a primary amine, thus forming a novel amino acid residue that can be further elongated at either the N-terminus or the C-terminus.

The synthesis of related compounds, such as ethyl 2-[(2-chloroacetyl)amino]acetate, highlights the utility of chloroacetylated amino esters in peptide chemistry. chemicalbook.com In this analogous case, the chloroacetyl group acts as an electrophilic site for further functionalization. This underscores the potential of this compound to serve as a versatile scaffold for creating diverse peptide side chains.

Table 1: Potential Reactions for Integrating this compound into Peptides

StepReagents and ConditionsPurpose
1. Nucleophilic SubstitutionProtected amino acid or peptide, mild baseIntroduction of a peptide side chain by displacing the chloro group.
2. Ester HydrolysisAqueous base (e.g., LiOH, NaOH) followed by acidificationConversion of the ethyl ester to a carboxylic acid for C-terminal peptide bond formation.
3. Amide HydrolysisAcidic or basic conditionsDeprotection of the acetamido group to a primary amine for N-terminal peptide bond formation.
4. Peptide CouplingStandard coupling reagents (e.g., DCC, HOBt)Formation of peptide bonds with other amino acids.

Role in Enantioselective Synthesis

The presence of a stereocenter at the C2 position of this compound, once the chloro group is substituted, makes it a valuable target and tool in enantioselective synthesis. The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of pharmaceuticals and other biologically active molecules.

This compound can serve as a prochiral starting material for the synthesis of a variety of chiral, non-proteinogenic amino acids. By employing chiral reagents or catalysts, the substitution of the chlorine atom can proceed with high stereoselectivity, leading to the formation of a specific enantiomer of the resulting amino acid derivative.

For instance, a reaction with a chiral nucleophile would proceed via a diastereoselective transition state, leading to an enrichment of one diastereomer. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product. Alternatively, a racemic mixture of a derivative of this compound could be resolved using enzymatic methods, which are known for their high enantioselectivity. mdpi.com

The synthesis of tailor-made amino acids is a significant area of research, with applications in drug discovery and material science. nih.govgeorgiasouthern.edugeorgiasouthern.edu The functional handles present in this compound provide a platform for creating a library of novel chiral amino acids with diverse side chains.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. This can be achieved by using a chiral substrate, reagent, catalyst, or solvent. In the context of reactions involving this compound, asymmetric induction can be a powerful tool for controlling stereochemistry.

If a chiral center is already present in a molecule reacting with this compound, it can influence the stereochemical outcome at the C2 position of the synthon. This is known as substrate-controlled diastereoselection. The steric and electronic properties of the existing chiral center will dictate the preferred trajectory of the incoming nucleophile, leading to the formation of one diastereomer in excess.

Furthermore, the use of chiral catalysts, such as chiral Lewis acids or transition metal complexes, can orchestrate the reaction pathway to favor the formation of a single enantiomer. These catalysts create a chiral environment around the reacting molecules, lowering the activation energy for the formation of one enantiomeric product over the other. The principles of asymmetric reduction of related ketoesters using biocatalysts like Chlorella demonstrate the potential for achieving high enantiomeric excess in similar systems. nih.gov

Table 2: Strategies for Enantioselective Synthesis with this compound

StrategyDescriptionExample
Chiral Nucleophile The use of a nucleophile that is itself chiral to induce diastereoselectivity in the substitution reaction.Reaction with a chiral amine to form a diastereomeric mixture of amino acid derivatives, followed by separation.
Enzymatic Resolution The use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.Lipase-catalyzed hydrolysis of the ethyl ester of one enantiomer of a racemic derivative.
Substrate Control A pre-existing chiral center in the reacting partner directs the stereochemical outcome of the reaction.Reaction with a chiral amino acid ester where the stereocenter of the amino acid influences the substitution at the C2 position.
Chiral Catalysis A chiral catalyst creates a chiral environment that favors the formation of one enantiomer.A Lewis acid catalyst with a chiral ligand coordinating to the carbonyl group to direct nucleophilic attack.

Mechanistic Investigations of Reactions Involving Ethyl 2 Chloro 2 Acetamidoacetate

Elucidation of Reaction Mechanisms and Intermediates

The reactivity of ethyl 2-chloro-2-acetamidoacetate is primarily dictated by the presence of a chlorine atom at the α-position to both a carbonyl group and an acetamido group. This structural feature renders the α-carbon electrophilic and susceptible to a variety of transformations.

While specific stereochemical studies on this compound are not extensively documented in the reviewed literature, the principles of nucleophilic substitution at a chiral center can be applied to predict the stereochemical outcome of its reactions. The classical approach to synthesizing α-halo amides involves the substitution at the carbonyl group of an α-haloacetyl halide with a nucleophilic amine. nih.gov The stereochemistry of nucleophilic substitution at the α-carbon of this compound is expected to be highly dependent on the reaction conditions, the nature of the nucleophile, and the solvent.

In principle, reactions with nucleophiles can proceed through either an S(_N)1 or S(_N)2 mechanism. An S(_N)2 pathway would lead to an inversion of configuration at the α-carbon, while an S(_N)1 mechanism, proceeding through a planar carbocation intermediate, would result in a racemic mixture. The presence of the adjacent carbonyl and amide groups can influence the reaction pathway. The carbonyl group can stabilize an adjacent carbocation through resonance, potentially favoring an S(_N)1-like mechanism under certain conditions. Conversely, the steric hindrance and electronic effects of the acetamido and ester groups might favor a backside attack, characteristic of an S(_N)2 reaction.

The general mechanism for reactions of carboxylic acid derivatives, including amides, involves nucleophilic attack at the carbonyl carbon. libretexts.org However, in the case of α-halo amides, the α-carbon is also an electrophilic center. A unified approach to the chemoselective α-functionalization of amides with heteroatom nucleophiles has been developed, proceeding through an umpolung transformation to render the α-position electrophilic. nih.gov This methodology allows for the introduction of a variety of nucleophiles at the α-position. nih.gov

Reaction TypeExpected Stereochemical OutcomeInfluencing Factors
S(_N)2Inversion of configurationUnhindered nucleophile, polar aprotic solvent
S(_N)1RacemizationPolar protic solvent, stabilizing groups for carbocation

This table presents a generalized prediction of stereochemical outcomes for nucleophilic substitution reactions involving this compound based on established mechanistic principles.

Single-electron transfer (SET) mechanisms offer an alternative reaction pathway, particularly in the presence of transition metals or under photoredox conditions. In a SET process, an electron is transferred from a donor to the substrate, in this case, this compound, to form a radical anion. This intermediate can then fragment, losing a chloride ion to generate an α-amido-α-ester radical.

A notable example of a reaction proceeding through a radical mechanism is the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides, including α-chloro tertiary amides. acs.org Preliminary mechanistic studies of this reaction demonstrate a radical addition mechanism is operative. acs.org The proposed first step in a similar reaction involving an α-chloroamide and a copper(I) catalyst is a SET from Cu(I) to the amide to generate a tertiary alkyl radical and a copper(II) species. nih.gov

The likelihood of a SET pathway is influenced by the reduction potential of the substrate and the presence of a suitable electron donor. The electron-withdrawing nature of the carbonyl and acetamido groups in this compound would make it a good electron acceptor, thus favoring SET pathways under appropriate conditions.

Distinguishing between concerted and stepwise mechanisms is fundamental to understanding the energetic landscape of a reaction. A concerted reaction proceeds through a single transition state without the formation of any intermediates, whereas a stepwise reaction involves one or more intermediates.

For reactions of this compound, such as nucleophilic substitution, the distinction between a concerted S(_N)2 mechanism and a stepwise S(_N)1 mechanism is critical. This can often be determined by studying the reaction kinetics and the stereochemical outcome. A second-order rate law (rate = k[substrate][nucleophile]) is indicative of a concerted S(_N)2 process, while a first-order rate law (rate = k[substrate]) suggests a stepwise S(_N)1 mechanism.

Computational studies can also provide insight into the relative energies of the transition states for concerted versus stepwise pathways. For example, in dehydro-Diels-Alder reactions, a concerted reaction is generally favored energetically, although the difference in energy between concerted and stepwise pathways can be small in some cases, suggesting competing mechanisms may be at play. mit.eduacs.org Similar computational approaches could be applied to reactions of this compound to differentiate between possible mechanisms.

Role of Catalysis in Reaction Pathways

Catalysis plays a pivotal role in directing the outcome of reactions involving this compound, enabling transformations that might otherwise be inefficient or unselective. Both transition metal catalysis and biocatalysis have emerged as powerful tools for the functionalization of this compound.

Transition metals, particularly palladium and copper, are widely used to catalyze cross-coupling reactions involving organic halides. For α-chloro amides, palladium-catalyzed cross-coupling reactions have been developed for α-arylation. mit.edu These reactions often require specific ligands to achieve high yields and selectivity. nih.gov The catalyst loading, expressed in mol % or ppm, is an important parameter in these reactions. acs.org A review of palladium-catalyzed cross-couplings highlights the importance of the catalyst quantity. acs.org

Copper-catalyzed reactions are also prevalent for the transformation of α-haloamides. For instance, copper complexes have been used to mediate atom transfer radical cyclization of α-chloro amides bearing a suitably located double bond. nih.gov The reaction of ethyl diazoacetate with N-2,7-octadienylanilines catalyzed by copper compounds is another example of copper's utility in forming new carbon-carbon bonds. researchgate.net

CatalystReaction TypeKey Features
Palladiumα-Arylation of amidesRequires specific ligands, sensitive to catalyst loading. mit.edunih.gov
CopperAtom Transfer Radical CyclizationInvolves radical intermediates. nih.gov
CopperCyclopropanationCatalyzes decomposition of diazo compounds. researchgate.net

This table summarizes the application of palladium and copper catalysts in reactions involving α-haloamides, which are analogous to potential reactions of this compound.

In recent years, organocatalysis and biocatalysis have gained prominence as greener and more sustainable alternatives to traditional metal-based catalysis.

Organocatalysis, the use of small organic molecules to catalyze reactions, has been applied to a wide range of transformations. mdpi.comnih.gov While specific organocatalytic reactions involving this compound are not extensively reported, the principles of organocatalysis suggest its potential for asymmetric functionalization. For example, chiral organocatalysts could be employed to achieve enantioselective nucleophilic substitution.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity. A notable example is the asymmetric reduction of the related compound, ethyl 4-chloroacetoacetate, to the corresponding chiral alcohol using Saccharomyces cerevisiae or recombinant Escherichia coli. researchgate.netnih.govmdpi.com This biotransformation is highly efficient and produces the chiral product in high enantiomeric excess. nih.govmdpi.com A slow-release approach for the substrate has been shown to enhance the reaction yield and optical purity. researchgate.netnih.gov The mechanism of a related dechlorination reaction catalyzed by Saccharomyces cerevisiae involves a nucleophilic substitution of the chloride with glutathione. lifechempharma.com

Catalytic ApproachExample ReactionAdvantages
OrganocatalysisAsymmetric N-allylic alkylationMetal-free, potential for high enantioselectivity. mdpi.com
BiocatalysisAsymmetric reduction of ethyl 4-chloroacetoacetateHigh stereoselectivity, mild reaction conditions, environmentally benign. researchgate.netnih.govmdpi.com

This table highlights modern catalytic approaches that could be applied to this compound, drawing examples from related systems.

Kinetic and Thermodynamic Profiling of Transformations

Generally, the reactivity of this compound is expected to be dictated by the presence of several functional groups: an ester, an acetamido group, and a reactive α-chloro substituent. Transformations would likely involve nucleophilic substitution at the chlorinated carbon or cyclization reactions. For instance, intramolecular cyclization to form oxazole (B20620) or related heterocyclic structures is a plausible reaction pathway, a common transformation for α-halo-N-acylamino compounds.

In the absence of specific data for this compound, a general understanding can be inferred from studies of similar compounds. For example, kinetic studies on the hydrolysis of simple esters like ethyl acetate (B1210297) have been conducted and show second-order kinetics under basic conditions. However, the electronic and steric effects of the chloro and acetamido groups in this compound would significantly alter the reaction rates and mechanism compared to simpler esters.

Similarly, research on the synthesis of oxazoles from various precursors provides insight into the potential cyclization reactions of this compound. These reactions are often catalyzed and their rates are dependent on factors such as the nature of the catalyst, solvent, and temperature. Thermodynamic parameters, such as the enthalpy and entropy of reaction, would determine the position of the equilibrium for such cyclizations.

Without dedicated studies on this compound, any discussion on its kinetic and thermodynamic profile remains speculative. Further experimental research, including reaction rate measurements under various conditions and computational modeling, would be necessary to generate the data required for a thorough kinetic and thermodynamic analysis.

Advanced Spectroscopic and Conformational Analysis of Ethyl 2 Chloro 2 Acetamidoacetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus is exquisitely sensitive to the surrounding electronic structure, allowing for precise structural assignments.

Comprehensive ¹H NMR and ¹³C NMR Characterization

While specific experimental NMR data for ethyl 2-chloro-2-acetamidoacetate is not widely available in the public domain, the expected chemical shifts can be inferred from structurally similar compounds, such as N-protected α-chloro-glycine esters. For instance, α-chloro-α-amino acid derivatives like N-Fmoc-Gly(α-Cl)-OBn and N-Cbz(α-Cl)-OBn provide valuable insights into the anticipated spectral features. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with each other. The acetamido group would present a singlet for the methyl protons. The proton on the α-carbon, being attached to a stereocenter and adjacent to a nitrogen and a chlorine atom, would likely appear as a singlet, with its chemical shift significantly influenced by these electronegative atoms. The amide proton (N-H) would also give a signal, the position and multiplicity of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct peaks are expected for the carbonyl carbons of the ester and amide groups, the α-carbon, the carbons of the ethyl group, and the methyl carbon of the acetamido group. The chemical shift of the α-carbon would be particularly informative, being shifted downfield due to the deshielding effects of the attached chlorine and nitrogen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
α-CH~ 6.2~ 63Singlet
Ester -OCH₂-~ 4.3~ 68Quartet
Ester -CH₃~ 1.3~ 14Triplet
Acetamido -CH₃~ 2.1~ 23Singlet
Amide N-HVariable-Singlet/Broad Singlet
Ester C=O-~ 166-
Acetamido C=O-~ 170-

Note: These are predicted values based on analogous structures and may vary from experimental data.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between these two signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the α-carbon, the ethyl group carbons, and the acetamido methyl carbon based on their attached protons.

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula. Given the presence of chlorine, the isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio) would be a characteristic feature.

Interactive Data Table: Expected HRMS Data for this compound (C₆H₁₀ClNO₃)

Ion Calculated Exact Mass
[M+H]⁺ (³⁵Cl)180.0400
[M+H]⁺ (³⁷Cl)182.0371
[M+Na]⁺ (³⁵Cl)202.0220
[M+Na]⁺ (³⁷Cl)204.0190

Fragmentation Pathway Analysis using Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of daughter ions. The analysis of these fragments provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy group from the ester, the loss of the acetyl group, and the cleavage of the C-Cl bond. The fragmentation pattern would help to confirm the connectivity of the different functional groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and the amide (amide I band), likely in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the amide would appear as a band around 3300 cm⁻¹. The C-O stretching of the ester and the C-Cl stretching vibration would also be present at their characteristic frequencies.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-HStretch~ 3300
C-H (aliphatic)Stretch2850-3000
Ester C=OStretch~ 1740
Amide C=OStretch (Amide I)~ 1670
Amide N-HBend (Amide II)~ 1550
C-O (ester)Stretch1100-1300
C-ClStretch600-800

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be dominated by the characteristic absorptions of its ester and secondary amide functionalities.

The most prominent bands would include the C=O stretching vibrations of the ester and amide groups. The ester C=O stretch typically appears in the range of 1750-1735 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration of the amide group, is expected between 1680 and 1630 cm⁻¹. The position of this band is sensitive to hydrogen bonding.

Another key feature is the N-H stretching vibration of the secondary amide, which usually appears as a sharp band in the region of 3350-3250 cm⁻¹ in the solid state or in concentrated solutions where hydrogen bonding is present. In dilute solutions in non-polar solvents, a free N-H stretch may be observed at higher frequencies (around 3450 cm⁻¹). The amide II band, a result of N-H bending and C-N stretching, is anticipated between 1570 and 1515 cm⁻¹.

The presence of the chlorine atom introduces a C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. The C-O stretching vibrations of the ester group will also produce strong bands in the 1300-1000 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchSecondary Amide3350 - 3250
C-H StretchAlkyl3000 - 2850
C=O StretchEster1750 - 1735
C=O Stretch (Amide I)Secondary Amide1680 - 1630
N-H Bend (Amide II)Secondary Amide1570 - 1515
C-O StretchEster1300 - 1000
C-Cl StretchHalogenated Alkane800 - 600

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Vibrations that cause a change in the polarizability of the molecule are Raman active.

For this compound, the C=O stretching vibrations of both the ester and amide groups are expected to be present in the Raman spectrum, though typically weaker than in the IR spectrum. In contrast, the C-C backbone and C-Cl stretching vibrations, which may be weak in the IR spectrum, often produce more intense Raman signals.

The symmetric stretching of non-polar bonds gives rise to strong Raman bands. Therefore, the C-C skeletal vibrations will be prominent in the Raman spectrum. The C-Cl stretch is also expected to be easily observable. Studies on similar acetylated amino acids have shown that Raman spectroscopy is effective in identifying different acetylation types and conformational changes. cas.cnnih.gov

Table 2: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift Range (cm⁻¹)
N-H StretchSecondary Amide3350 - 3250
C-H StretchAlkyl3000 - 2850
C=O StretchEster1750 - 1735
C=O Stretch (Amide I)Secondary Amide1680 - 1630
C-N StretchAmide1400 - 1200
C-C StretchAlkyl1200 - 800
C-Cl StretchHalogenated Alkane800 - 600

Microwave Spectroscopy for Gas-Phase Conformation and Rotational Constants

Microwave spectroscopy is a high-resolution technique used to study the rotational motion of molecules in the gas phase. libretexts.org It is exceptionally sensitive to the molecular geometry and can distinguish between different conformational isomers. For a molecule like this compound, which has several rotatable single bonds, multiple conformers are expected to exist in the gas phase.

The primary conformers would arise from rotation around the C-C, C-N, and C-O single bonds. The relative energies of these conformers will be determined by a combination of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. It is plausible that conformers stabilized by an intramolecular hydrogen bond between the amide N-H and the ester carbonyl oxygen could exist.

Analysis of Rotational Spectra of Conformational Isomers

The microwave spectrum of a molecule consists of a series of absorption lines, each corresponding to a transition between two rotational energy levels. For an asymmetric top molecule like this compound, the spectrum is characterized by three rotational constants (A, B, and C), which are inversely proportional to the moments of inertia about the three principal axes of the molecule.

Each conformational isomer will have a unique set of rotational constants, leading to a distinct rotational spectrum. By analyzing the complex microwave spectrum, it is possible to identify the spectra belonging to each conformer and determine their rotational constants. High-level quantum chemical calculations are often used to predict the rotational constants of different possible conformers, which aids in the assignment of the experimental spectrum. nih.gov

Table 3: Hypothetical Rotational Constants for Conformational Isomers of this compound

ConformerA (MHz)B (MHz)C (MHz)
Conformer 1 (Extended)1500500400
Conformer 2 (Globular)1200700600
Conformer 3 (H-bonded)1350600550

Note: These values are illustrative and represent a plausible range for a molecule of this size and complexity.

Determination of Molecular Geometries and Dipole Moments

Once the rotational spectra of the individual conformers have been assigned, further analysis can yield precise information about their molecular geometries and electric dipole moments. By measuring the spectra of isotopically substituted species (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N), the positions of the substituted atoms can be determined with high accuracy through Kraitchman's equations. This allows for the experimental determination of bond lengths and angles for each conformer.

The application of an external electric field (the Stark effect) causes the splitting of rotational transitions. The magnitude of this splitting is dependent on the molecular dipole moment. By analyzing the Stark effect, the components of the dipole moment along the principal axes (µa, µb, µc) can be determined for each conformer. This provides valuable information about the charge distribution within the molecule and can help to understand the nature of intramolecular interactions. For instance, a conformer with a strong intramolecular hydrogen bond would be expected to have a significantly different dipole moment compared to an extended conformer.

Table 4: Hypothetical Dipole Moment Components for Conformational Isomers of this compound

Conformerµa (Debye)µb (Debye)µc (Debye)Total Dipole Moment (Debye)
Conformer 1 (Extended)1.52.00.52.55
Conformer 2 (Globular)2.51.01.02.87
Conformer 3 (H-bonded)3.00.50.23.05

Note: These values are illustrative and intended to demonstrate the expected variation between different conformers.

Computational Chemistry Approaches to Ethyl 2 Chloro 2 Acetamidoacetate Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties.

Geometry Optimization and Energy Landscape Mapping

A fundamental step in computational analysis is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its global minimum energy conformation. This is achieved through geometry optimization. For a flexible molecule like ethyl 2-chloro-2-acetamidoacetate, which has several rotatable single bonds, multiple local energy minima may exist on its potential energy surface.

The process involves starting with an initial guess of the molecule's geometry and iteratively adjusting the atomic coordinates to minimize the total electronic energy. This exploration of the potential energy surface helps in identifying the most stable conformers and the energy barriers between them. For this compound, key rotations would occur around the C-C, C-N, and C-O single bonds. The presence of bulky groups like the ethyl ester and the acetamido group, along with the chlorine atom, will create significant steric hindrance, influencing the preferred conformation.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-Cl~1.78 Å
C=O (ester)~1.21 Å
C=O (amide)~1.23 Å
C-N~1.35 Å
Bond AngleCl-C-N~109.5°
O=C-O~125°
C-N-C~120°
Note: These are estimated values based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational method and basis set used.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum.

Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching of a bond or the bending of an angle. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. The predicted IR spectrum, with its characteristic absorption peaks, can be compared with experimental data to validate the computational model.

For this compound, key vibrational frequencies would include:

C=O stretching: Two distinct strong peaks are expected, one for the ester carbonyl and one for the amide carbonyl, typically in the range of 1650-1750 cm⁻¹.

N-H stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

C-Cl stretching: A peak in the lower frequency region, usually around 600-800 cm⁻¹.

C-O stretching: Peaks associated with the ester group.

Electronic Structure and Reactivity Descriptors

Beyond molecular structure, computational chemistry offers powerful tools to understand a molecule's electronic distribution and predict its reactivity.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. lifechempharma.comacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). lifechempharma.comacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. uni.lu A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. uni.lu

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the acetamido group, as these atoms have lone pairs of electrons. The LUMO, on the other hand, is likely to be centered on the carbon atom bearing the chlorine and the two carbonyl groups, as these are electron-withdrawing groups that create an electron-deficient center. The spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

PropertyDescriptionPredicted Value/Location
E(HOMO)Energy of the Highest Occupied Molecular Orbital(Negative Value, e.g., ~ -7.0 eV)
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital(Negative or Small Positive Value, e.g., ~ -1.0 eV)
HOMO-LUMO GapE(LUMO) - E(HOMO)~ 6.0 eV
HOMO LocalizationRegion of highest electron density in the HOMONitrogen and oxygen of the amide group
LUMO LocalizationRegion of highest electron density in the LUMOCarbonyl carbons and the α-carbon
Note: The energy values are illustrative and would depend on the level of theory and basis set employed in the calculation.

Fukui Function Analysis for Nucleophilic and Electrophilic Sites

While FMO theory provides a good general picture of reactivity, Fukui function analysis offers a more quantitative measure of the reactivity at each atomic site in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r) : This function relates to the addition of an electron and indicates the most likely sites for nucleophilic attack (where the molecule acts as an electrophile). For this compound, the highest values of f+(r) would be expected on the carbonyl carbons and the α-carbon attached to the chlorine atom.

f-(r) : This function relates to the removal of an electron and points to the most probable sites for electrophilic attack (where the molecule acts as a nucleophile). The highest values of f-(r) are anticipated on the nitrogen and oxygen atoms of the acetamido group.

This analysis provides a detailed map of the reactive centers within the molecule, complementing the insights from FMO theory.

Electrostatic Potential Maps and Atomic Charge Distribution

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

Red regions signify areas of high electron density and negative electrostatic potential, which are prone to attack by electrophiles. In this compound, these would be concentrated around the carbonyl oxygen atoms.

Blue regions indicate areas of low electron density and positive electrostatic potential, which are susceptible to attack by nucleophiles. These would be found near the hydrogen atom of the amide group and the α-carbon.

Green and yellow regions represent areas of neutral or intermediate potential.

The ESP map provides an intuitive understanding of how the molecule will interact with other charged or polar species. nih.gov Coupled with the calculation of partial atomic charges (e.g., using Mulliken, Löwdin, or Natural Bond Orbital analysis), a comprehensive picture of the charge distribution and its influence on reactivity can be obtained.

Conformational Analysis through Molecular Modeling

The three-dimensional structure and flexibility of this compound are crucial determinants of its reactivity. Molecular modeling techniques offer powerful tools to investigate the conformational landscape of this molecule, providing insights into the relative energies of different spatial arrangements and the dynamics of their interconversion.

Potential Energy Surface Scans for Rotational Isomers

The presence of several single bonds in this compound allows for the existence of multiple rotational isomers, or conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation effects. A potential energy surface (PES) scan is a computational method used to explore these conformational possibilities. q-chem.comnih.gov This involves systematically rotating specific dihedral angles within the molecule and calculating the corresponding energy at each step. The resulting plot of energy versus dihedral angle reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them.

For this compound, key dihedral angles for a PES scan would include the rotation around the C-C bond of the ethyl group, the C-O bond of the ester, the N-C bond of the amide, and the C-C bond connecting the chloro- and acetamido-substituted carbon to the ester group.

A hypothetical PES scan for the rotation around the central Cα-C(O) bond would likely reveal distinct energy minima corresponding to different relative orientations of the chloro, acetamido, and ester functional groups. The interplay between the bulky chlorine atom and the acetamido group would significantly influence the rotational barrier.

Table 1: Hypothetical Relative Energies of Rotational Isomers of this compound from a Potential Energy Surface Scan

Rotational Isomer (Dihedral Angle C(O)-Cα-N-C(O))Relative Energy (kJ/mol)
Gauche (-60°)2.1
Anti (180°)0.0
Gauche (+60°)2.5

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this molecule are not publicly available. The "Anti" conformation, where the bulky groups are furthest apart, is often the most stable.

Molecular Dynamics Simulations for Dynamic Behavior

While PES scans provide a static picture of the conformational landscape, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time at a given temperature. eurekaselect.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. eurekaselect.com

The stability of the chloroacetamido functional group is a key aspect that can be investigated through MD simulations. Studies on other molecules containing the chloroacetamide group have utilized MD simulations to understand their stability and interactions within a larger system. benthamdirect.com

Table 2: Hypothetical Root Mean Square Fluctuation (RMSF) of Atomic Positions in this compound from a Molecular Dynamics Simulation

Atomic GroupRMSF (Å)
Ethyl Group (CH3)1.2
Ethyl Group (CH2)0.9
Ester Carbonyl0.5
0.4
Chlorine0.6
Amide Carbonyl0.5
Amide NH0.7
Amide CH31.1

Note: This table contains hypothetical data for illustrative purposes. Higher RMSF values indicate greater flexibility of the atomic group.

These computational approaches, while theoretical in the absence of direct experimental validation for this specific molecule, provide a robust framework for understanding the structure-reactivity relationships of this compound. The insights gained from such studies are invaluable for predicting its chemical behavior and for the rational design of related compounds with desired properties.

Emerging Research Directions and Future Perspectives on Ethyl 2 Chloro 2 Acetamidoacetate

Development of Sustainable Synthesis Protocols

The development of sustainable synthetic methods for producing ethyl 2-chloro-2-acetamidoacetate and its precursors is a key area of emerging research. This involves redesigning traditional synthetic routes to align with the principles of green chemistry and leveraging advanced manufacturing technologies like flow chemistry.

Green Chemistry Principles in Synthetic Methodologies

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of related chloro-esters, traditional methods often rely on solvents like dichloromethane (B109758) or toluene (B28343) and reagents that produce significant waste. chemicalbook.com A patented method for the synthesis of the related precursor, ethyl 2-chloroacetoacetate, highlights a greener approach by reacting ethyl acetoacetate (B1235776) with sulfuryl chloride without a solvent. google.com This method not only reduces production costs but also minimizes waste. The acidic gas byproduct is absorbed by a caustic soda solution, preventing its release into the atmosphere and adhering to the principle of waste prevention. google.com

The core principles of green chemistry applicable to the synthesis of this compound and its precursors include:

Waste Prevention: Designing syntheses to minimize the generation of unwanted byproducts. asu.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. asu.edu

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. The solvent-free synthesis of ethyl 2-chloroacetoacetate is a prime example. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. google.com

Green Chemistry PrincipleConventional Method (e.g., for Ethyl 2-chloroacetoacetate)Emerging Green Alternative
Solvent Use Use of hazardous solvents like n-heptane, dichloroethane, or toluene. chemicalbook.comSolvent-free reaction conditions. google.com
Waste Management Potential release of acidic gas byproducts.Absorption of acidic gases (e.g., with caustic soda) to prevent pollution. google.com
Energy Consumption Reactions may require elevated temperatures (e.g., 75-95°C). chemicalbook.comReactions are performed at lower temperatures (e.g., -5 to 25°C), reducing energy needs. google.com
Atom Economy May involve reagents that are not fully incorporated into the final product.Aims for higher atom economy by carefully selecting reagents and reaction pathways. asu.edu

Application of Flow Chemistry Techniques

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and seamless integration into automated systems. While specific research on the flow synthesis of this compound is nascent, the application of this technology to related compounds demonstrates its potential.

For instance, a continuous flow process has been developed for the synthesis of ethyl 4-chloroacetoacetate, a structural isomer of a precursor. google.com This method involves the reaction of diketene (B1670635) and chlorine gas in a falling film reactor followed by esterification, showcasing the ability to handle hazardous reagents more safely and efficiently. google.com Similarly, integrated microfluidic systems have been designed for the continuous flow synthesis of other reactive intermediates like ethyl diazoacetate, which involves in-situ generation, separation, and subsequent reaction in a cascade manner. rsc.org The development of a telescoped continuous flow process for ethyl isocyanoacetate further highlights the power of this technique to generate valuable building blocks on demand. libretexts.org These examples provide a strong foundation for developing a continuous, automated, and efficient synthesis of this compound.

Exploration of Novel Reaction Chemistries

The α-chloro-α-amido ester functionality in this compound presents a unique platform for exploring novel chemical transformations. Modern catalytic methods are being investigated to selectively activate the carbon-chlorine (C-Cl) bond, opening new avenues for derivatization.

Photoredox Catalysis in C-Cl Bond Activation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. researchgate.net This technology is particularly promising for the activation of carbon-halogen bonds, which can be challenging using traditional methods due to high reduction potentials. taylorfrancis.com

Research has shown that α-aminoalkyl radicals, which can be generated via photoredox catalysis, are effective halogen-atom transfer agents capable of activating C-Cl bonds in a manner similar to classical tin radicals. taylorfrancis.com This strategy could be applied to this compound, where single-electron transfer from an excited photocatalyst could induce C-Cl bond homolysis. The resulting α-acetamidoacetate radical could then participate in a wide range of C-C bond-forming reactions. This approach is central to the synthesis of unnatural amino acids, where alkyl radicals are coupled with amino acid derivatives under gentle, light-induced conditions. researchgate.netacs.org

Electrochemical Transformations

Electrosynthesis offers a sustainable and reagent-free alternative for driving chemical reactions. By using electricity as a "traceless reagent," it can minimize waste and provide precise control over reaction conditions. The electrochemical reduction of organic halides, including those with C-Cl bonds, is a well-established field that is finding new applications. asu.edutaylorfrancis.comacs.org

Electrochemical carboxylation, for example, allows for the conversion of organic halides into valuable carboxylic acids by reacting them with carbon dioxide (CO2) at an electrode surface. asu.eduarkat-usa.org This method could potentially transform this compound into a malonic acid derivative. Studies on the electroreduction of N-haloamides have shown that the process generates amide radicals, which can undergo subsequent reactions, suggesting that the N-H bond in the acetamido group could also be a site for electrochemical functionalization under certain conditions. cdnsciencepub.com Furthermore, the electrosynthesis of amino acids from imines and CO2 or from α-keto acids demonstrates the growing capability of electrochemistry to construct complex amino acid scaffolds, a potential future application for derivatives of this compound. researchgate.netrsc.org

Integration into Automated and High-Throughput Synthesis Platforms

The future of chemical synthesis lies in automation and high-throughput experimentation to accelerate discovery and optimization. The integration of this compound into these platforms will depend on the development of robust and reliable synthetic and functionalization reactions amenable to automated execution.

Flow chemistry systems are inherently suited for automation. libretexts.org The continuous nature of flow reactors allows for the "on-demand" synthesis of intermediates, which can then be directly channeled into subsequent reaction streams without isolation. This "telescoped" approach has been successfully used in the synthesis of complex molecules like Lidocaine, which involves the reaction of a chloroacetamide derivative with an amine under flow conditions. nih.gov A similar automated platform could be envisioned for this compound, where it is first synthesized in a flow reactor and then immediately derivatized in a second module using photoredox or electrochemical methods. This would enable the rapid generation of a library of compounds for screening in drug discovery or materials science applications, significantly accelerating the research and development cycle.


Derivatization for Advanced Materials Science Applications

The chemical compound this compound is emerging as a versatile precursor for the synthesis of novel functional polymers and advanced materials. Its unique structure, featuring a reactive chlorine atom, an acetamido group, and an ethyl ester moiety, offers multiple avenues for chemical modification and derivatization. These characteristics allow for the design of materials with tailored properties, opening up new possibilities in various fields of materials science, from biomedicine to advanced coatings.

A primary route for the derivatization of this compound involves its conversion into the monomer ethyl 2-acetamidoacrylate . This transformation can be achieved through a dehydrochlorination reaction, a common method in organic synthesis for creating carbon-carbon double bonds. This process typically involves treating the chloro-compound with a base to eliminate hydrogen chloride. While specific protocols for this compound are still under development, the general principle is well-established for similar α-chloro esters. google.com The resulting α,β-unsaturated monomer is a derivative of dehydroalanine, an unsaturated amino acid that has garnered significant interest in polymer chemistry. researchgate.net

Polymerization of Ethyl 2-acetamidoacrylate

Once synthesized, ethyl 2-acetamidoacrylate can undergo polymerization to form poly(ethyl 2-acetamidoacrylate). This polymer belongs to the class of poly(N-acryl amino acids), which have been recognized for their potential in biomedical applications due to their biocompatibility and biodegradability. researchgate.netsigmaaldrich.com The polymerization of acrylate (B77674) monomers is a well-understood process, often initiated by free radicals. dtic.mil The resulting polymer possesses a unique combination of a flexible polyacrylate backbone and pendant acetamidoacrylate groups, which can influence the material's physical and chemical properties.

The properties of poly(ethyl 2-acetamidoacrylate) can be tailored by controlling the polymerization conditions, such as the initiator concentration and reaction temperature, which in turn affect the molecular weight and its distribution. dtic.mil These polymers are expected to exhibit interesting thermal and mechanical properties, which can be further modified through copolymerization with other acrylic or vinyl monomers. nih.gov

Advanced Material Applications

The true potential of this compound lies in the diverse applications of its polymeric derivatives. The presence of the acetamido group in the polymer chain provides a handle for further functionalization, allowing for the creation of a wide array of advanced materials. youtube.com

Biomedical Materials: Polymers derived from amino acids are often biocompatible and biodegradable, making them suitable for various biomedical applications. sigmaaldrich.comnih.govresearchgate.net Poly(N-acryl amino acids) have been investigated for their biological activities, including heparin-like activities and the ability to inhibit certain enzymes. nih.govresearchgate.net This opens the door for the development of new drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. The pendant acetamido group could be further modified to attach specific bioactive molecules, enhancing the therapeutic efficacy or targeting capabilities of the material.

Functional Surfaces and Coatings: The ability to polymerize ethyl 2-acetamidoacrylate and potentially graft it onto surfaces offers a pathway to create functional coatings with tailored properties. These could include hydrophilic surfaces for improved biocompatibility or anti-fouling applications, or surfaces with specific recognition sites for sensing applications. The modification of surfaces with polymer brushes is a well-established technique for controlling interfacial properties.

Stimuli-Responsive Materials: The acetamido group in the polymer structure can participate in hydrogen bonding, which can impart stimuli-responsive behavior to the material. For instance, changes in pH or temperature could disrupt the hydrogen bonding network, leading to a change in the polymer's conformation or solubility. This property is highly desirable for the development of "smart" materials for applications such as controlled drug release and sensors.

Data on Derivatization and Potential Polymer Properties

To illustrate the potential of this compound in materials science, the following tables summarize key aspects of its derivatization and the projected properties of the resulting polymers.

Reaction Step Description Key Reagents and Conditions Anticipated Outcome
Dehydrochlorination Elimination of HCl from this compoundBase (e.g., triethylamine, DBU) in an inert solventFormation of the monomer ethyl 2-acetamidoacrylate
Polymerization Free radical polymerization of ethyl 2-acetamidoacrylateAIBN or other radical initiators, in a suitable solvent (e.g., DMF, DMSO)Synthesis of poly(ethyl 2-acetamidoacrylate)
Functionalization Modification of the pendant acetamido groupHydrolysis, amidation, or coupling with bioactive moleculesIntroduction of new functional groups to tailor material properties
Polymer Property Projected Characteristics Potential Applications
Biocompatibility Expected to be high due to the amino acid-like structureDrug delivery, tissue engineering, medical implants
Biodegradability Potentially biodegradable through hydrolysis of the ester and amide bondsTemporary implants, controlled release matrices
Mechanical Properties Tunable from soft and flexible to rigid, depending on molecular weight and copolymerizationHydrogels, films, fibers
Thermal Stability Dependent on the polymer's molecular weight and structureProcessing of materials into various forms
Solubility Soluble in various organic solvents, with potential for water-solubility after modificationSolution-based processing and formulation

Q & A

Advanced Research Question

  • In situ quenching : Add scavengers (e.g., polymer-supported amines) to trap excess chloroacetyl chloride .
  • Continuous flow chemistry : Improves heat/mass transfer, reducing dimerization or hydrolysis .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and adjust parameters dynamically .

How does the electronic environment of the acetamido group influence the reactivity of this compound in substitution reactions?

Advanced Research Question
The acetamido group’s electron-withdrawing nature:

  • Activates the α-carbon : Enhances susceptibility to nucleophilic attack.
  • Steric effects : Bulky substituents reduce accessibility. Compare reaction rates with methyl vs. tert-butyl acetamido analogs .
  • Hammett analysis : Quantify substituent effects using σ values. For example, electron-withdrawing groups (σ > 0) accelerate SN2 reactions .

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